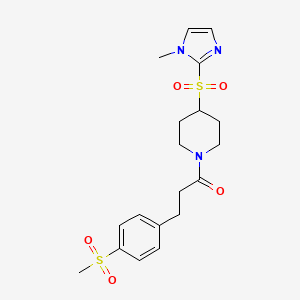

![molecular formula C14H12N4O4S B2982522 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034562-99-5](/img/structure/B2982522.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

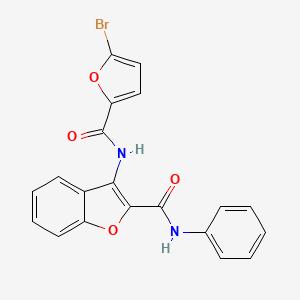

The compound “N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure containing a pyrrole ring fused with a pyridine ring . This core is substituted with various functional groups including a sulfonamide, an ethyl group, and two carbonyl groups.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a pyrrolo[3,4-b]pyridine core, with a sulfonamide functional group attached to the 3-position of the pyridine ring, and a 2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl group attached to the nitrogen of the pyrrole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The sulfonamide group could potentially undergo hydrolysis, while the carbonyl groups could participate in various addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Role in Medicinal Chemistry and Drug Design

Sulfonamides, including derivatives similar to the specified compound, have been extensively investigated for their pharmacological properties. These studies encompass a wide range of biological activities, such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in the design and development of sulfonamide hybrids, which combine sulfonamides with other pharmacologically active scaffolds like coumarin, indole, quinoline, and pyridine, have opened new avenues in drug discovery. These hybrids have been explored for their enhanced therapeutic potentials, demonstrating the versatility of sulfonamides in medicinal chemistry (Ghomashi et al., 2022).

Antibacterial and Antifungal Applications

The search for new antibacterial and antifungal agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds have been evaluated for their antibacterial properties, with several showing significant activities. This highlights the potential of sulfonamide-containing compounds in addressing the need for new treatments against resistant bacterial strains (Azab et al., 2013).

Antitumor and Radioprotective Activities

Sulfonamides with pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine moieties have been synthesized and evaluated for their antitumor and radioprotective activities. Some of these compounds exhibited potent antitumor activities, surpassing the efficacy of reference drugs like doxorubicin. Additionally, certain derivatives displayed radioprotective activities, suggesting their potential use in protecting against radiation-induced damage (Ghorab et al., 2006).

Applications in Synthetic Chemistry

Sulfonamides serve as key intermediates and reagents in synthetic chemistry, facilitating the synthesis of various heterocyclic compounds. For instance, sulfonamide chemical delivery systems have been developed for drugs treating cerebral toxoplasmosis, demonstrating the utility of sulfonamides in enhancing drug delivery to specific sites within the body (Brewster et al., 1991).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various neurological and psychiatric disorders.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the endogenous ligand binding site, and modulates the receptor’s response to its ligand.

Properties

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4S/c19-13-11-4-2-6-16-12(11)14(20)18(13)8-7-17-23(21,22)10-3-1-5-15-9-10/h1-6,9,17H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCIUQFOFAHZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

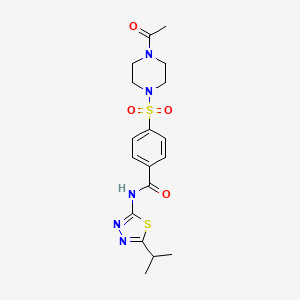

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)

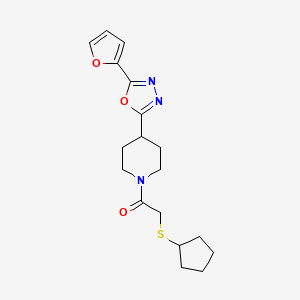

![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcar boxamide](/img/structure/B2982446.png)

![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)

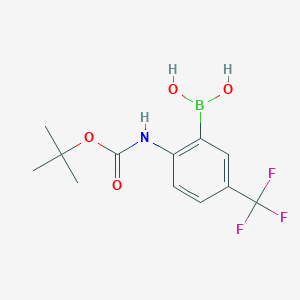

![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)

![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)

![8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2982459.png)

![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)